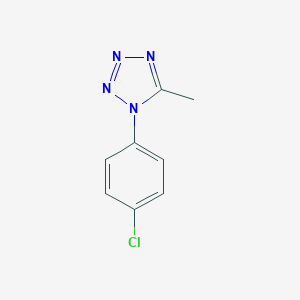
1-(4-chlorophenyl)-5-methyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-methyltetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 4-chlorophenyl and a methyl group. Tetrazoles are known for their stability and unique chemical properties, making them valuable in various fields such as pharmaceuticals, materials science, and coordination chemistry .
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-5-methyltetrazole typically involves the reaction of 4-chloroaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-5-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-methyltetrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-5-methyltetrazole involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can form stable complexes with metal ions, and its electron-withdrawing chlorine substituent enhances its reactivity . These interactions enable the compound to exert its effects in various applications, such as inhibiting corrosion or acting as a pharmacophore in drug design.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-5-methyltetrazole can be compared with other tetrazole derivatives, such as:
- 1-Phenyl-1H-tetrazole
- 1-(2-Chlorophenyl)-1H-tetrazole
- 1-(4-Hydroxyphenyl)-1H-tetrazole
- 1-(4-Methoxyphenyl)-1H-tetrazole
- 1-(4-Nitrophenyl)-1H-tetrazole
These compounds share the tetrazole core but differ in their substituents, which influence their chemical properties and applications
Propriétés
Numéro CAS |
40746-62-1 |
|---|---|
Formule moléculaire |
C8H7ClN4 |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-5-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 |
Clé InChI |
WNIKLJHZOJKJJQ-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=NN=NN1C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



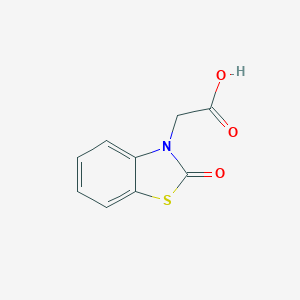
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
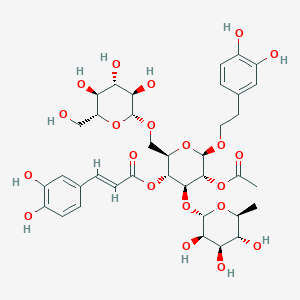
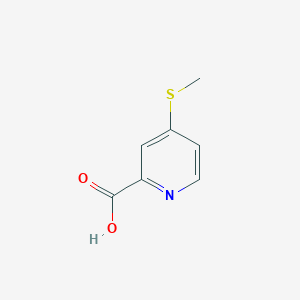
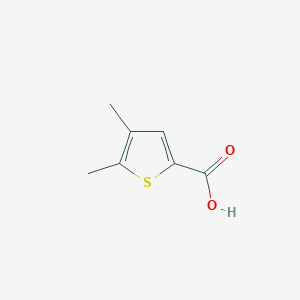
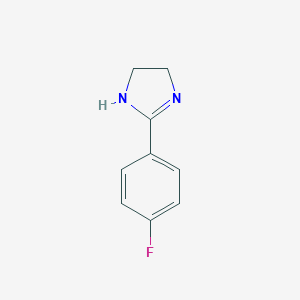
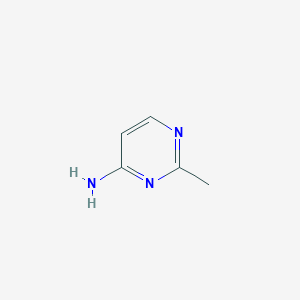
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
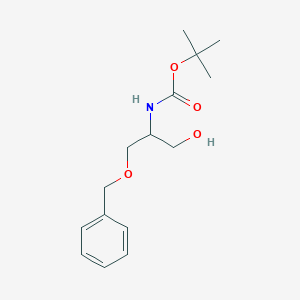
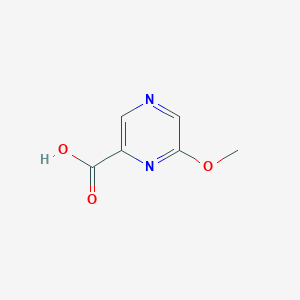
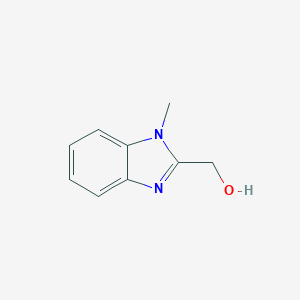
![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)
